3,5-Diiodo-2-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C₈H₅ClI₂O₂ and a molecular weight of 422.39 g/mol . It is an aromatic acyl chloride derivative, characterized by the presence of two iodine atoms and a methoxy group on the benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. The process includes the following steps:
Iodination: 2-Methoxybenzoyl chloride is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Iodination: Large-scale iodination using industrial reactors.
Continuous Purification: Use of continuous purification systems to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diiodo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of amides, esters, or thioesters depending on the nucleophile used.
Oxidation Products: Formation of iodinated benzoic acids or other oxidized derivatives.
Reduction Products: Formation of deiodinated or partially reduced compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Diiodo-2-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 3,5-Diiodo-2-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The presence of iodine atoms can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diiodo-2-methoxybenzoyl chloride: Similar structure but with iodine atoms at the 3 and 4 positions.
3,5-Dibromo-2-methoxybenzoyl chloride: Similar structure but with bromine atoms instead of iodine.
2-Methoxybenzoyl chloride: Lacks the iodine atoms, making it less reactive in certain reactions.
Uniqueness
3,5-Diiodo-2-methoxybenzoyl chloride is unique due to the presence of two iodine atoms, which can significantly enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
Eigenschaften
CAS-Nummer |
101495-51-6 |
---|---|
Molekularformel |
C8H5ClI2O2 |
Molekulargewicht |
422.38 g/mol |
IUPAC-Name |
3,5-diiodo-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5ClI2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3 |
InChI-Schlüssel |
MEEPQFLKLBAWHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1I)I)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.